1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(ethylsulfonyl)piperazine
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Overview
Description
Starting Materials: The piperazine derivative and ethylsulfonyl chloride.
Reaction Conditions: The reaction is performed in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Process: The ethylsulfonyl group is introduced to the piperazine derivative, yielding the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(ethylsulfonyl)piperazine typically involves multiple steps:
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Formation of the Benzyloxy-Methoxybenzyl Intermediate
Starting Materials: 3-hydroxy-4-methoxybenzaldehyde and benzyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Process: The benzylation of 3-hydroxy-4-methoxybenzaldehyde forms the benzyloxy-methoxybenzyl intermediate.
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Formation of the Piperazine Derivative
Starting Materials: The benzyloxy-methoxybenzyl intermediate and piperazine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol under reflux conditions.
Process: The intermediate reacts with piperazine to form the desired piperazine derivative.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(ethylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogenating agents (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(ethylsulfonyl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(methylsulfonyl)piperazine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(propylsulfonyl)piperazine: Similar structure but with a propylsulfonyl group.
Uniqueness
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(ethylsulfonyl)piperazine is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C21H28N2O4S |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
1-ethylsulfonyl-4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C21H28N2O4S/c1-3-28(24,25)23-13-11-22(12-14-23)16-19-9-10-20(26-2)21(15-19)27-17-18-7-5-4-6-8-18/h4-10,15H,3,11-14,16-17H2,1-2H3 |
InChI Key |
VNSCEDGBUNIJQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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